![molecular formula C22H26ClN5O2S B2579124 2-{3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1189920-65-7](/img/structure/B2579124.png)
2-{3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains an indole moiety, which is a prevalent structure in many natural products and drugs . Indole derivatives play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . Various methods have been developed for the synthesis of indole derivatives .Chemical Reactions Analysis
Indole derivatives are versatile and can participate in various chemical reactions . They are frequently used in multicomponent reactions, which are one-step convergent strategies where multiple starting materials combine to afford a single product .科学的研究の応用
Stereochemistry and Synthesis
The stereochemistry of tetrahydroisoquinoline derivatives has been extensively studied. For instance, the treatment of 2-acyl (or sulfonyl)-1-cyano-1,2-dihydroisoquinolines with bromine and methanol leads to the formation of 2-acyl (or sulfonyl)-4-bromo-1-cyano-3-methoxy-1,2,3,4-tetrahydroisoquinolines in a highly stereoselective manner. These compounds are characterized by their 1,4-cis and 3,4-trans configurations, as confirmed by X-ray crystallography (Sugiura et al., 1997). Such precise control over stereochemistry is crucial for the development of pharmaceuticals, as the spatial arrangement of atoms in a molecule can significantly affect its biological activity.
Chemical Transformations and Reactions
Another study explored the stereochemical aspects during the substitution reaction of c-4-bromo-r-1-cyano-c-3-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives with amines. These compounds are stereoselectively converted into 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives, showcasing the versatility of tetrahydroisoquinolines in synthetic chemistry (Sugiura et al., 1997).
Potential Anticancer Applications
Aromatic sulfonamides containing a condensed piperidine moiety, including structures related to tetrahydroisoquinoline, have shown potential as oxidative stress-inducing anticancer agents. These compounds induced oxidative stress and glutathione depletion in various cancer cell lines, highlighting their therapeutic potential (Madácsi et al., 2013).
Catalysis and Synthetic Methodologies
The synthesis of polyhydroquinoline derivatives via one-pot condensation reactions showcases the utility of tetrahydroisoquinoline derivatives in catalysis. The use of novel catalysts in these reactions emphasizes the role of tetrahydroisoquinolines in developing efficient, clean, and simple synthetic methods (Khaligh, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
1-[6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2S/c1-14-2-3-16(23)10-18(14)27-20(29)12-31-21-11-19(24-13-25-21)28-8-6-15(7-9-28)22(30)26-17-4-5-17/h2-3,10-11,13,15,17H,4-9,12H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPWXSWVXNGLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)
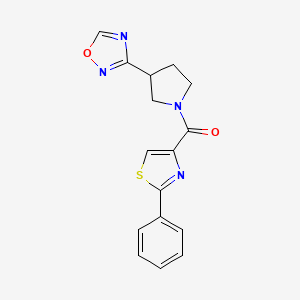
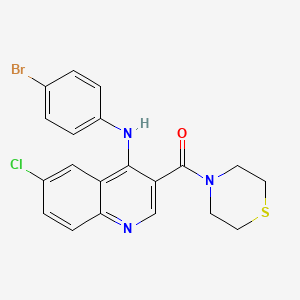
![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)
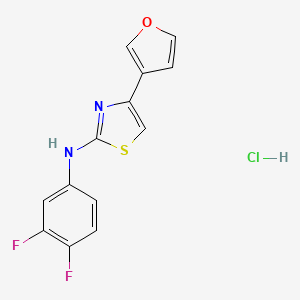
![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)
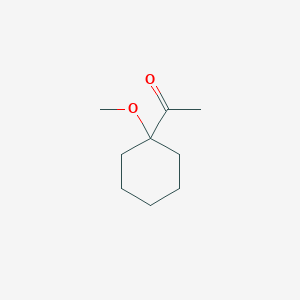
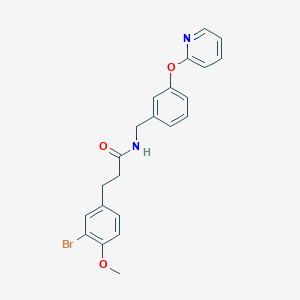
![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)
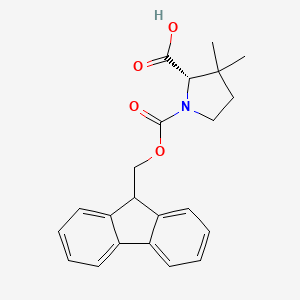
![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine](/img/structure/B2579057.png)
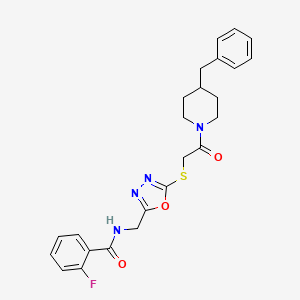
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)